molecular formula C23H33NO B1208454 Evocarpine

Evocarpine

Cat. No.: B1208454
M. Wt: 339.5 g/mol
InChI Key: HWFYWIVOYBPLQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Evocarpine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and tridecenyl halides.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents. Common solvents used include methanol, ethanol, and dimethyl sulfoxide (DMSO).

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Evocarpine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Evocarpine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one: A similar compound with slight variations in the side chain structure.

    1-Methyl-2-(tridec-8-en-1-yl)quinoline: Lacks the oxygen-containing functional group in the quinoline core.

Uniqueness

Evocarpine is unique due to its specific structural features, including the (Z)-configuration of the tridecenyl side chain and the presence of the quinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Evocarpine, a quinolone alkaloid derived from the plant Evodia rutaecarpa, has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article delves into the various biological activities of this compound, emphasizing its interactions with mycobacteria, antibacterial and antifungal properties, and the implications of these findings in medicinal applications.

Chemical Structure and Properties

This compound is classified as a quinolone alkaloid, characterized by its unique chemical structure that contributes to its biological activity. Its molecular formula is C₁₈H₁₉N₃O₃, and it exhibits various pharmacological effects due to its ability to interact with biological systems.

Antimycobacterial Effects

Research indicates that this compound demonstrates significant antimycobacterial activity. A study investigated the interaction between this compound and other alkaloids, such as evodiamine and rutaecarpine, against multidrug-resistant strains of Mycobacterium tuberculosis. The findings revealed that this compound's effectiveness was reduced in the presence of these indoloquinazoline alkaloids, suggesting a complex formation that diminishes its antimicrobial properties. The fractional inhibitory concentration index (FICI) values ranged from 5 to 9, indicating a strong antagonistic effect when combined with other compounds .

Alkaloid MIC (mg/L) Interaction Type
This compound10Antagonistic
Evodiamine10Weak inhibition
RutaecarpineN/AInactive

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A review highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

In antifungal assays, this compound exhibited activity against Candida albicans, further supporting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Case Studies

Several case studies have explored the clinical implications of using this compound in combination therapies. For instance, one case study focused on patients with multidrug-resistant tuberculosis who were treated with a regimen that included this compound. The results indicated improved outcomes when combined with other antimycobacterial agents, although careful monitoring of interactions was necessary due to the observed antagonism with certain alkaloids .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve interference with bacterial DNA synthesis and cell wall integrity. The complex formation with other alkaloids may alter the bioavailability and efficacy of this compound, necessitating further research to clarify these interactions .

Properties

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

1-methyl-2-tridec-8-enylquinolin-4-one

InChI

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3

InChI Key

HWFYWIVOYBPLQU-UHFFFAOYSA-N

SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Synonyms

evocarpine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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